molecular formula C21H20N4O2S2 B3826922 N,N'-bis(1,3-benzothiazol-2-yl)-3-methylhexanediamide CAS No. 5193-48-6

N,N'-bis(1,3-benzothiazol-2-yl)-3-methylhexanediamide

Cat. No.: B3826922
CAS No.: 5193-48-6
M. Wt: 424.5 g/mol
InChI Key: ZTPVDRRAGMRLEE-UHFFFAOYSA-N
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Description

“N,N’-bis(1,3-benzothiazol-2-yl)-3-methylhexanediamide” is a complex organic compound. It contains two benzothiazole groups, which are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . The compound also contains a 3-methylhexanediamide group, which is a type of amide.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, bidentate indole-based ligands are derived from indole-3-carboxaldehyde and nicotinic acid hydrazide . Another method involves the cyclization of unsymmetrical thioureas .

Mechanism of Action

The mechanism of action for this compound is not known as it likely depends on the specific context in which it’s used. For example, some benzothiazole derivatives have been studied for their antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound aren’t known. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. Given the biological activity of some benzothiazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

Properties

IUPAC Name

N,N'-bis(1,3-benzothiazol-2-yl)-3-methylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-13(12-19(27)25-21-23-15-7-3-5-9-17(15)29-21)10-11-18(26)24-20-22-14-6-2-4-8-16(14)28-20/h2-9,13H,10-12H2,1H3,(H,22,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVDRRAGMRLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=NC2=CC=CC=C2S1)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397662
Record name ST029102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-48-6
Record name ST029102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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